1-Bromo-2-fluoro-4-methoxy-3-propoxybenzene
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Overview
Description
1-Bromo-2-fluoro-4-methoxy-3-propoxybenzene is an organic compound characterized by a benzene ring substituted with a bromo group, a fluoro group, a methoxy group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-methoxy-3-propoxybenzene can be synthesized through several synthetic routes. The reaction conditions typically require the use of strong bases and appropriate solvents to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-4-methoxy-3-propoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding hydrocarbons or alcohols.
Substitution: Introduction of various functional groups, leading to the formation of different derivatives.
Scientific Research Applications
1-Bromo-2-fluoro-4-methoxy-3-propoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
1-Bromo-2-fluoro-4-methoxy-3-propoxybenzene is similar to other halogenated benzene derivatives, such as 1-bromo-4-methoxybenzene and 1-bromo-2-fluorobenzene. its unique combination of substituents provides distinct chemical and physical properties that differentiate it from these compounds.
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene
1-Bromo-2-fluorobenzene
1-Bromo-3-fluoro-2-methoxy-4-propoxybenzene
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Properties
Molecular Formula |
C10H12BrFO2 |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-3-propoxybenzene |
InChI |
InChI=1S/C10H12BrFO2/c1-3-6-14-10-8(13-2)5-4-7(11)9(10)12/h4-5H,3,6H2,1-2H3 |
InChI Key |
SUWGWEXDSCWPHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1F)Br)OC |
Origin of Product |
United States |
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